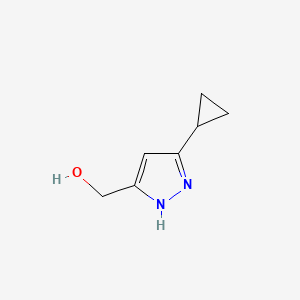

(3-cyclopropyl-1H-pyrazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-cyclopropyl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKIHFGBGDBSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289447 | |

| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281984-39-1 | |

| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1281984-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Cyclopropyl Pyrazole Building Blocks

Introduction: The Strategic Value of the Cyclopropyl Moiety in Pyrazole Scaffolds

In the landscape of modern drug discovery and development, the pyrazole nucleus is a cornerstone heterocyclic motif, celebrated for its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of a cyclopropyl group at the 3-position of the pyrazole ring introduces a unique combination of steric and electronic properties. The cyclopropyl group, a "three-membered carbocyclic ring," acts as a bioisostere for various functional groups, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. This guide provides an in-depth exploration of the core synthetic strategies for accessing 3-cyclopropyl pyrazole building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.[3]

Core Synthetic Strategies: A Mechanistic and Practical Overview

The construction of the 3-cyclopropyl pyrazole core primarily relies on well-established cyclocondensation and cycloaddition reactions. The choice of a specific synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Strategy 1: The Knorr Pyrazole Synthesis and its Progeny: Cyclocondensation of β-Diketones

The most classical and reliable method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In the context of 3-cyclopropyl pyrazoles, the key starting material is a β-diketone bearing a cyclopropyl group.

Causality Behind Experimental Choices: This method is favored for its straightforward nature and the commercial availability of many requisite starting materials. The reaction proceeds via a well-understood mechanism involving initial imine formation, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[4][5]

Mechanism of the Knorr Pyrazole Synthesis

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

Introduction: The Structural Significance of a Versatile Building Block

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-cyclopropyl-1H-pyrazol-5-yl)methanol

This compound is a heterocyclic compound featuring a pyrazole core, a motif of significant interest to medicinal chemists and drug development professionals due to its prevalence in a wide array of pharmacologically active agents. The unique combination of a rigid, aromatic pyrazole ring with a strained, lipophilic cyclopropyl group and a functional methanol handle makes this molecule a valuable building block for creating structurally diverse and potent therapeutic candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a novel or synthesized compound like this compound, a detailed ¹H NMR analysis is not merely a quality control checkpoint; it is the definitive method for confirming its covalent structure, verifying isomeric purity, and providing insights into its electronic and conformational properties. This guide provides a comprehensive, field-expert analysis of the ¹H NMR spectrum of this compound, detailing the rationale behind the experimental setup and offering a deep dive into the interpretation of its spectral features.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. Each unique proton or set of equivalent protons will give rise to a distinct signal. The structure below labels the key proton environments that are the focus of our analysis.

Figure 1. Molecular structure of this compound with key proton environments labeled for NMR analysis.

A Self-Validating Protocol for High-Fidelity ¹H NMR Acquisition

The quality of an NMR spectrum is fundamentally dependent on a meticulous experimental approach. The following protocol is designed to be self-validating, with each step including causality to ensure the acquisition of reproducible, high-resolution data.

Whitepaper: Strategic Discovery and Development of Novel Pyrazole-Containing Therapeutic Agents

Foreword: The Pyrazole Core - An Enduring Scaffold in Modern Medicine

The landscape of medicinal chemistry is marked by the recurring appearance of certain molecular frameworks that prove exceptionally versatile and effective. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, have cemented its role in the development of numerous therapeutic agents.[2][3] Pyrazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic effects.[4][5][6][7][8] This guide provides a comprehensive technical framework for researchers and drug development professionals, navigating the intricate path from conceptual design to preclinical validation of novel pyrazole-based therapeutics. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the authoritative science that underpins modern drug discovery.

Chapter 1: The Strategic Importance of the Pyrazole Pharmacophore

Physicochemical and Structural Attributes

The pyrazole ring's therapeutic success is not accidental; it is a direct consequence of its inherent chemical properties. As a π-excessive aromatic system, it is relatively stable and can be readily functionalized.[5] One nitrogen atom is acidic, while the adjacent one is basic, allowing the ring to act as both a hydrogen bond donor and acceptor.[3] This dual capacity is critical for forming strong and specific interactions with biological targets. Furthermore, the pyrazole ring often serves as an effective bioisostere for a phenyl group, offering a strategy to modulate a compound's lipophilicity, solubility, and metabolic stability, thereby improving its overall pharmacokinetic profile.[2]

A Diverse Landscape of Biological Targets

The versatility of the pyrazole scaffold is evident in the wide array of biological targets it can be engineered to modulate. This structural adaptability allows for the development of highly specific inhibitors for various enzyme families and receptors. Some of the most prominent examples include:

-

Cyclooxygenase (COX) Enzymes: Famously targeted by nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][9][10]

-

Protein Kinases: A major focus in oncology, with pyrazole derivatives inhibiting targets like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[1]

-

Androgen Receptors (AR): Targeted in the treatment of prostate cancer by drugs like Darolutamide, where the pyrazole moiety contributes to a tighter binding affinity.[2]

-

Microbial Enzymes: Pyrazole-based compounds have been developed as inhibitors of bacterial DNA gyrase and fungal enzymes, demonstrating their utility as antimicrobial agents.[1]

Clinical Validation: A Legacy of FDA-Approved Drugs

The therapeutic relevance of the pyrazole core is unequivocally demonstrated by the number of approved drugs that incorporate this scaffold. These medicines span a wide range of clinical conditions, underscoring the scaffold's versatility and safety profile.

| Drug Name | Therapeutic Class | Primary Indication |

| Celecoxib | NSAID (COX-2 Inhibitor) | Arthritis, Acute Pain |

| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction |

| Darolutamide | Androgen Receptor Inhibitor | Prostate Cancer |

| Crizotinib | Kinase Inhibitor | Non-Small Cell Lung Cancer |

| Sulfaphenazole | Antibacterial | Bacterial Infections |

| Rimonabant | Cannabinoid Receptor Inverse Agonist | Anti-Obesity (Withdrawn) |

This table showcases a selection of well-known pyrazole-containing drugs to highlight the scaffold's clinical success.[2][3][7]

Chapter 2: Rational Design and Synthesis of Pyrazole Libraries

The Synergy of SAR and Computational Chemistry

The discovery of a novel therapeutic agent is rarely a matter of chance. It is a methodical process guided by the principles of Structure-Activity Relationship (SAR) analysis.[11][12] SAR studies systematically modify a lead compound's structure to identify which chemical groups are essential for biological activity and to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the development of anticancer pyrazoles, SAR has shown that specific substitutions on the pyrazole ring are crucial for targeting enzymes like histone deacetylases or for inducing apoptosis in cancer cells.[7][12]

This empirical process is now significantly accelerated by computational tools. Molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling allow scientists to predict how a designed molecule will bind to its target and behave in the body before it is ever synthesized, saving considerable time and resources.[1]

Caption: The reaction pathway for the Knorr pyrazole synthesis.

Detailed Protocol: Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole

-

Rationale: This protocol describes a standard Knorr synthesis, a foundational technique for creating a 1,3,5-trisubstituted pyrazole, which serves as a common starting point for further derivatization.

-

Materials:

-

Acetylacetone (1,3-diketone)

-

Phenylhydrazine hydrochloride

-

Ethanol

-

Sodium acetate

-

Glacial acetic acid (optional, as catalyst)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/reflux condenser.

-

-

Procedure:

-

Dissolution of Hydrazine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine hydrochloride (0.01 mol) and sodium acetate (0.01 mol) in 50 mL of ethanol. Stir the mixture for 10-15 minutes at room temperature to liberate the free phenylhydrazine base.

-

Addition of Diketone: To the stirring solution, add acetylacetone (0.01 mol) dropwise over 5 minutes.

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold water (2 x 20 mL) to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-phenyl-3,5-dimethylpyrazole.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

-

Self-Validation: The protocol is self-validating through the characterization step. The obtained spectroscopic data (¹H NMR, ¹³C NMR) and melting point should match the literature values for the target compound, confirming the successful synthesis and purity.

Chapter 3: A Multi-tiered Approach to Biological Evaluation

Once a library of pyrazole derivatives has been synthesized, it must be subjected to rigorous biological testing to identify promising candidates. This process is typically hierarchical, starting with broad, high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models for the most promising compounds.

In Vitro Screening: Identifying Hits and Establishing Potency

In vitro assays are the workhorse of early-stage drug discovery, allowing for the rapid screening of many compounds to determine their biological activity in a controlled, non-living system.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines. [13]

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

| Compound ID | R1 Group | R2 Group | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |

| PZ-01 | -H | -CH₃ | > 50 | > 50 |

| PZ-02 | -Cl | -CH₃ | 15.2 | 22.8 |

| PZ-03 | -Cl | -CF₃ | 2.5 | 4.1 |

| PZ-04 | -OCH₃ | -CF₃ | 8.9 | 11.3 |

| Doxorubicin | (Control) | (Control) | 0.8 | 1.1 |

This table presents hypothetical data from an MTT assay, illustrating how SAR can be used to identify potent anticancer compounds (e.g., PZ-03 shows the highest potency).

Protocol: In Vitro Antimicrobial Susceptibility (MIC Determination)

-

Rationale: Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for measuring a compound's potency against a specific microorganism. [14]

-

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

In Vivo Models: The Bridge to Clinical Relevance

After a compound demonstrates promising potency and selectivity in vitro, it must be evaluated in a living organism to assess its efficacy, pharmacokinetics, and safety profile.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Rationale: This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds. [10]The injection of carrageenan induces a localized, reproducible inflammatory response.

-

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Celecoxib), and test groups receiving different doses of the pyrazole compound. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Edema Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

-

Caption: A streamlined workflow for an in vivo anti-inflammatory study.

Conclusion and Future Perspectives

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have allowed for the development of drugs targeting a vast range of diseases. [1][4]The systematic approach outlined in this guide—integrating rational, computer-aided design with robust synthetic strategies and a hierarchical biological evaluation process—provides a powerful paradigm for future discovery efforts.

Looking ahead, the field is moving towards the development of multi-target pyrazole derivatives and hybrid molecules that combine the pyrazole core with other pharmacophores to tackle complex diseases like cancer with a single chemical entity. [1]The continued advancement of computational chemistry and artificial intelligence will further refine our ability to design and prioritize candidates with enhanced efficacy and safety, ensuring that the legacy of the pyrazole scaffold in medicine will continue to grow for decades to come.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

Synthesis of pyrazole derivatives 89. Reagents and conditions; (a) 1.2 eq. n-BuLi/THF. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Center for Biotechnology Information. [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

-

Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

-

In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royal-chem.com [royal-chem.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazole Methanol Derivatives for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a valuable pharmacophore, engaging in various interactions with biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] The introduction of a methanol group (-CH₂OH) to the pyrazole core further enhances its potential, providing a key hydrogen bonding moiety and a site for further chemical modification.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the critical physicochemical properties of pyrazole methanol derivatives. Understanding and optimizing these properties—solubility, lipophilicity, ionization state (pKa), and chemical stability—is paramount for translating a potent compound into a successful therapeutic agent.[7][8][9] We will delve into the causality behind experimental choices for characterizing these properties, present validated protocols, and illustrate the interconnectedness of these parameters in determining a drug candidate's ultimate fate in vivo.

Section 1: Synthesis of Pyrazole Methanol Derivatives

The synthetic accessibility of a chemical series is a foundational consideration in any drug discovery program. Pyrazole methanol derivatives can be synthesized through various established routes, often involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation to introduce the methanol moiety.

A common and versatile approach involves the reaction of a β-keto-ester with hydrazine to form a pyrazolone, which can then be subjected to Vilsmeier-Haack formylation followed by reduction. This multi-step synthesis allows for the introduction of diversity at various positions of the pyrazole ring.

Representative Synthetic Protocol: Synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)methanol

This protocol outlines a reliable method for synthesizing a representative pyrazole methanol derivative. The rationale for this pathway is its robustness and the commercial availability of the starting materials. The final reduction step is critical; using a mild reducing agent like sodium borohydride selectively reduces the aldehyde to an alcohol without affecting the pyrazole core.

Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

-

In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF, 5 equivalents) to 0°C with an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add 1,3-diphenyl-1H-pyrazole (1 equivalent) to the flask.

-

Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The solid precipitate (1,3-diphenyl-1H-pyrazole-4-carbaldehyde) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction to (1,3-diphenyl-1H-pyrazol-4-yl)methanol

-

Dissolve the pyrazole-4-carbaldehyde from the previous step in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. The addition is exothermic and generates hydrogen gas, requiring caution.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield the pure (1,3-diphenyl-1H-pyrazol-4-yl)methanol.

Section 2: Crucial Physicochemical Properties and Their Determination

The journey of a drug from administration to its target is governed by its physicochemical properties. For pyrazole methanol derivatives, a careful balance of these attributes is essential for oral bioavailability and efficacy.[7][9][10]

| Property | Importance in Drug Discovery | Common Experimental Technique |

| Aqueous Solubility | Essential for absorption from the GI tract and for formulation. Poor solubility is a major cause of drug failure.[11] | Thermodynamic (Shake-Flask), Kinetic (Nephelometry) |

| Lipophilicity (LogP/LogD) | Influences membrane permeability, plasma protein binding, metabolism, and target binding. A delicate balance is required.[12][13] | Shake-Flask Method, Reverse-Phase HPLC |

| Ionization Constant (pKa) | Determines the charge state of the molecule at physiological pH, which impacts solubility, permeability, and target interaction.[14] | Potentiometric Titration, UV-Vis Spectroscopy, NMR |

| Chemical Stability | Dictates shelf-life, storage conditions, and potential for degradation into inactive or toxic byproducts.[15] | Accelerated Stability Testing (ICH Guidelines) |

Aqueous Solubility

Solubility is the cornerstone of drug absorption. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[11] For pyrazole methanol derivatives, the hydroxyl group can improve aqueous solubility through hydrogen bonding, but the overall solubility will be heavily influenced by the substituents on the pyrazole and phenyl rings.

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility because it measures the concentration of a saturated solution in equilibrium with the solid drug, representing the true solubility limit.[16]

-

Preparation: Add an excess amount of the solid pyrazole methanol derivative to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved and maintained.[17]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation followed by careful withdrawal of the supernatant is preferred over filtration, which can lead to compound adsorption.[16]

-

Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: It is good practice to visually confirm the presence of remaining solid in the vial before separation to verify that the initial amount was indeed in excess.

Lipophilicity (LogP & LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[12] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The pyrazole ring itself is less lipophilic than a benzene ring, which can be advantageous in drug design.[18]

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a direct measure of its lipophilicity.

-

System Preparation: Use n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol). Pre-saturation is essential to prevent volume changes during the experiment.

-

Partitioning: Add a known amount of the pyrazole methanol derivative to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and octanol ([Organic]) layers using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [Organic] / [Aqueous]

-

LogP = Log₁₀(P)[13]

-

Ionization Constant (pKa)

The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic pyridinic nitrogen, making its derivatives amphoteric.[5][19] The pKa value(s) define the pH at which the compound transitions between its neutral and ionized forms. This is critical as the charged state significantly increases solubility but often decreases membrane permeability.

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally.

-

Sample Preparation: Dissolve an accurately weighed amount of the pyrazole methanol derivative in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

-

Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Sophisticated software can be used to calculate the pKa from the titration data with high precision.

Chemical Stability

A drug candidate must be stable under various conditions to ensure it has an adequate shelf-life and maintains its potency.[15] Stability testing evaluates the molecule's susceptibility to degradation from factors like temperature, humidity, and light.[20]

Accelerated stability studies use exaggerated storage conditions to predict the long-term stability of a substance in a shorter timeframe, following ICH (International Council for Harmonisation) guidelines.[15]

-

Sample Preparation: Prepare samples of the solid pyrazole methanol derivative and, if applicable, a solution in a relevant formulation vehicle.

-

Storage Conditions: Place the samples in controlled environment stability chambers. Common accelerated conditions are 40°C / 75% Relative Humidity (RH).[21] A photostability study should also be conducted by exposing the sample to a controlled amount of light.

-

Time Points: Store the samples for a defined period (e.g., 1, 3, and 6 months).

-

Analysis: At each time point, withdraw a sample and analyze it for:

-

Assay: Quantify the amount of the parent compound remaining using a stability-indicating HPLC method. This method must be validated to separate the parent drug from any potential degradation products.[22]

-

Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

-

Physical Properties: Observe any changes in appearance, color, or physical form.

-

-

Data Evaluation: The rate of degradation is used to extrapolate the shelf-life under recommended storage conditions (e.g., 25°C / 60% RH).

Conclusion

The physicochemical properties of pyrazole methanol derivatives are not independent variables but rather a complex, interconnected set of parameters that collectively dictate the developability of a drug candidate. A thorough and early characterization of solubility, lipophilicity, pKa, and stability is a non-negotiable aspect of modern drug discovery. The protocols and principles outlined in this guide provide a framework for generating high-quality, reliable data. By understanding the "why" behind these experimental choices, researchers can make more informed decisions, intelligently guide lead optimization efforts, and ultimately increase the probability of advancing potent molecules into clinically successful medicines.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- MDPI. (n.d.).

- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

- Drug Discovery Today. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- ResearchGate. (n.d.).

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Preprints.org. (n.d.).

- IJNRD. (2024).

- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI. (2023).

- Molecules. (n.d.).

- European Medicines Agency. (2023).

- Journal of Applied Pharmaceutical Science. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Journal of Undergraduate Research. (n.d.).

- Lund University Publications. (n.d.).

- PubMed. (n.d.).

- ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values....

- ResearchGate. (2025).

- World Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- SlideShare. (2013).

- PMC. (n.d.). A High-Throughput Method for Lipophilicity Measurement.

- ResearchGate. (2012). Stability Testing of Pharmaceutical Products.

- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Organic Chemistry Data. (2022).

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- The Pharma Innovation. (2015). Importance of Physicochemical Properties In Drug Discovery.

- ACS Omega. (2026). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity.

- FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.

- Canadian Science Publishing. (n.d.). Synthesis of pyrazol-4-ols.

- SlideShare. (n.d.).

- TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products.

- Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research.

- NIH. (n.d.).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. fiveable.me [fiveable.me]

- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. moravek.com [moravek.com]

- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 22. www3.paho.org [www3.paho.org]

Literature Review: Advanced Synthesis of 3,5-Disubstituted Pyrazoles

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Pharmacophore of Choice

The 3,5-disubstituted pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and numerous agrochemicals. Its value lies in its structural rigidity, capacity for hydrogen bonding, and bio-isosteric relationship with imidazole and pyridine rings.

However, the synthesis of this scaffold—particularly achieving high regiocontrol when the nitrogen (N1) is substituted—remains a significant challenge.[1] This guide synthesizes classical reliability with modern catalytic precision, offering a decision framework for selecting the optimal synthetic route based on substrate availability and regiochemical requirements.

Mechanistic Foundations & Tautomerism

Before selecting a synthetic route, one must understand the inherent fluxionality of the pyrazole ring. 3,5-Disubstituted pyrazoles bearing an unsubstituted nitrogen (NH) exist in annular tautomerism.

-

Tautomer A (1H-pyrazole): Proton on N1.

-

Tautomer B (2H-pyrazole): Proton on N2.

In solution, these tautomers rapidly interconvert. However, upon N-alkylation or N-arylation, this symmetry is broken, locking the molecule into a fixed regioisomer. The challenge in 3,5-disubstituted synthesis is often controlling which nitrogen attacks the electrophile first, thereby determining the final substitution pattern (1,3,5- vs 1,3,4-trisubstituted isomers).

Strategic Methodologies

Path A: The Classical Knorr Condensation

Best For: Large-scale synthesis, stable substrates, symmetric 1,3-diketones.

The Knorr synthesis remains the industrial workhorse. It involves the condensation of a 1,3-dicarbonyl compound (or a masked equivalent like an enaminone or

-

Mechanism: Acid-catalyzed nucleophilic attack of hydrazine on the most electrophilic carbonyl, followed by cyclization and dehydration.[4]

-

Regioselectivity: Poor with unsymmetrical 1,3-diketones. The hydrazine's more nucleophilic nitrogen (usually the terminal NH2) attacks the more electrophilic carbonyl. Steric bulk can invert this preference.

Path B: 1,3-Dipolar Cycloaddition

Best For: High regiocontrol, sensitive functional groups, accessing fused ring systems.

This approach utilizes the reaction between a 1,3-dipole (diazo compound, nitrile imine) and a dipolarophile (alkyne or alkene).[5]

-

Modern Twist: Using

-tosylhydrazones as safe, in situ precursors for diazo compounds.[5] When reacted with terminal alkynes under copper catalysis or thermal conditions, this yields pyrazoles with excellent 3,5-selectivity, avoiding the handling of explosive isolated diazo species.

Path C: Multicomponent Reactions (MCR)

Best For: Combinatorial library generation, diversity-oriented synthesis.

Recent advances allow for the one-pot coupling of acid chlorides, terminal alkynes, and hydrazines.[3][6] This often proceeds via a Sonogashira coupling to generate an alkynone intermediate, which is immediately trapped by hydrazine.

Visualizing the Chemistry

Diagram 1: The Knorr Mechanism & Regioselectivity

This diagram illustrates the bifurcation point where regioselectivity is determined during the initial condensation step.

Caption: Divergent pathways in Knorr synthesis leading to regioisomers based on initial nucleophilic attack.

Diagram 2: Strategic Decision Matrix

A logic flow for researchers to select the correct synthetic method based on their starting materials and target molecule constraints.

Caption: Decision tree for selecting the optimal synthetic route based on substrate symmetry and N-substitution.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via 1,3-Dialkynes

Source: Adapted from J. Org. Chem. (Reference 1)

This method avoids the use of harsh acids and provides high yields of 3,5-disubstituted pyrazoles using DMSO as a solvent, which promotes the specific tautomeric shift required.

Reagents:

-

1,3-Dialkyne (1.0 equiv)

-

Hydrazine monohydrate (2.5 equiv)

-

DMSO (Solvent)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the 1,3-dialkyne in 3 mL of DMSO in a round-bottom flask.

-

Addition: Add 2.5 mmol of hydrazine monohydrate dropwise at room temperature.

-

Reaction: Stir the mixture at 100 °C for 3–5 hours. Monitor via TLC (typically 20% EtOAc/Hexane).

-

Workup: Cool to room temperature. Pour the reaction mixture into 20 mL of ice-water.

-

Isolation: The product usually precipitates. Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

-

Purification: If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), wash organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water if necessary.

Validation Check:

-

Self-Validating Step: The disappearance of the alkyne stretch (~2100-2200 cm⁻¹) in IR and the appearance of the pyrazole C=N stretch (~1580 cm⁻¹) confirms cyclization.

Protocol B: One-Pot MCR via In Situ Alkynone Formation

Source: Adapted from RSC Advances / Green Chemistry (Reference 2)

This protocol couples an acid chloride and a terminal alkyne to form an yn-one, which is then intercepted by hydrazine.

Reagents:

-

Acid Chloride (1.0 equiv)

-

Terminal Alkyne (1.0 equiv)

-

Hydrazine derivative (1.1 equiv)

-

PdCl2(PPh3)2 (2 mol%)

-

CuI (1 mol%)

-

Et3N (Solvent/Base)

Procedure:

-

Coupling: Under Argon, combine Acid Chloride and Terminal Alkyne in Et3N with Pd/Cu catalysts. Stir at room temperature for 1 hour (Sonogashira coupling).

-

Cyclization: Once the intermediate alkynone is formed (monitor by TLC), add the Hydrazine derivative directly to the same pot.

-

Heating: Heat the mixture to 60 °C for 2 hours.

-

Workup: Evaporate excess Et3N. Redissolve residue in DCM, wash with 1M HCl (to remove salts/amine), then sat. NaHCO3.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Comparative Data Analysis

| Parameter | Knorr Condensation | 1,3-Dipolar Cycloaddition | Multicomponent (MCR) |

| Atom Economy | Low (Loss of 2 H2O) | High (100% in pure cycloaddition) | Medium (Loss of HCl/Base) |

| Regioselectivity | Variable (Substrate dependent) | Excellent (Dipole controlled) | Good (Sequential addition) |

| Substrate Scope | Limited to 1,3-dicarbonyls | Alkynes & Hydrazones | Acid Chlorides & Alkynes |

| Conditions | Acidic/Basic, Reflux | Neutral/Mild, often Metal-free | Basic, Catalytic (Pd/Cu) |

| Typical Yield | 70-95% | 60-90% | 50-85% |

References

-

Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes Source: The Journal of Organic Chemistry URL:[Link]

-

Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes Source: Green Chemistry (RSC) URL:[Link]

-

Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry URL:[Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (MDPI) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to Exploring the Chemical Space of Functionalized Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its role in the development of numerous FDA-approved therapeutics.[1][4] This guide provides an in-depth exploration of the pyrazole chemical space, moving from foundational synthesis to advanced functionalization strategies and their application in modern drug discovery. We will dissect the causal logic behind key synthetic choices, present validated experimental protocols, and illustrate the critical interplay between structure and biological activity that empowers researchers to navigate this fertile area of chemical exploration.

The Enduring Significance of the Pyrazole Core in Drug Discovery

The pyrazole motif is a cornerstone of modern pharmaceuticals, with applications spanning a wide array of diseases.[3][5][6] Over the past decade, a significant number of pyrazole-containing drugs have received FDA approval, targeting conditions from cancer and inflammation to rare genetic disorders and infectious diseases.[1][7] A recent analysis revealed that 45% of pyrazole-bearing drugs approved in the last decade were for cancer treatment.[7] This success is not accidental; it is rooted in the pyrazole ring's distinct electronic and structural features.

The pyrazole structure contains a pyrrole-like N-1 atom, which can serve as a hydrogen bond donor, and a pyridine-like N-2 atom, which acts as a hydrogen bond acceptor.[1][4] This duality allows for versatile and specific interactions with biological targets. Furthermore, the pyrazole ring is often employed as a bioisostere for phenyl rings, offering a strategy to enhance physicochemical properties like solubility while reducing metabolic liabilities, a critical consideration in drug design.[1] Its presence in blockbuster drugs such as the anti-inflammatory Celecoxib, the kinase inhibitor Crizotinib, and the erectile dysfunction therapy Sildenafil underscores the scaffold's profound impact on medicine.[4][8][9]

dot graph "drug_discovery_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

} केंदot A generalized workflow for pyrazole-based drug discovery.

Foundational Synthetic Strategies for the Pyrazole Core

Accessing the pyrazole scaffold is primarily achieved through robust and versatile cyclocondensation reactions. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. Historically, harsh reaction conditions were often necessary, but modern methods have focused on improving efficiency, cost, and eco-compatibility.[10]

The Knorr Pyrazole Synthesis: A Classic Workhorse

The Knorr synthesis, first reported in 1883, remains one of the most reliable and widely used methods for constructing the pyrazole ring.[11][12][13]

-

Causality: The reaction's power lies in its straightforward condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The mechanism is initiated by an acid-catalyzed formation of an imine, followed by a cyclization and dehydration cascade to yield the aromatic pyrazole ring.[11][12][13] The choice of acid catalyst and solvent system is critical for optimizing yields and minimizing side products. The regiochemical outcome can be controlled by the nature of the substituents on both the dicarbonyl and hydrazine components, offering a handle to direct the initial nucleophilic attack.[12]

dot graph "knorr_synthesis" { layout="dot"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

} केंदot Mechanism of the Knorr Pyrazole Synthesis.

The Paal-Knorr Synthesis: An Alternative Route

Similar to its furan and thiophene synthesis counterparts, the Paal-Knorr synthesis provides a pathway to pyrazoles, typically starting from 1,4-dicarbonyl compounds that are converted to a suitable precursor which then reacts with hydrazine.[14][15]

Modern Approaches: Broadening the Horizon

While classic methods are robust, contemporary organic synthesis has introduced novel strategies to access pyrazoles:

-

[3+2] Cycloadditions: These reactions, often involving diazo compounds and alkynes, provide a powerful and regioselective route to highly substituted pyrazoles.[2][10]

-

Multicomponent Reactions (MCRs): MCRs enhance efficiency by combining three or more reactants in a single pot to generate complex pyrazole structures, minimizing purification steps and solvent waste.[10][16]

-

Microwave and Ultrasound-Assisted Synthesis: These energy-input technologies can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[10]

Exploring Chemical Space: Advanced Functionalization

With the pyrazole core in hand, the next critical phase is its functionalization. This step is paramount for tuning the molecule's properties to achieve desired biological activity, selectivity, and pharmacokinetic profiles. The challenge often lies in achieving regioselectivity, as the pyrazole ring has multiple positions (N-1, C-3, C-4, C-5) available for modification.[17]

N-Functionalization: Modulating Properties

Alkylation or arylation at the N-1 position is a common strategy to block hydrogen bond donation, modulate lipophilicity, and explore interactions with specific pockets of a target protein.[18] This is typically achieved via nucleophilic substitution using alkyl halides or through more advanced cross-coupling reactions.[18][19]

C-H Functionalization: The Atom-Economic Approach

Direct C-H functionalization has emerged as a transformative strategy in medicinal chemistry.[20][21][22] It avoids the need for pre-functionalizing the pyrazole ring (e.g., halogenation), thereby shortening synthetic sequences and improving atom economy.

-

Causality and Regioselectivity: Transition-metal catalysis, particularly with palladium, is the engine behind most C-H functionalization reactions.[20][23] The regioselectivity (typically favoring the C-5 position) is governed by factors such as the acidity of the C-H bond and the directing group used. For instance, an electron-withdrawing group at the C-4 position can activate the adjacent C-5 C-H bond, facilitating selective functionalization.[24]

Cross-Coupling Reactions: Forging Key Bonds

For decades, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) have been indispensable tools for decorating the pyrazole scaffold.[5][17][25]

-

Mechanism and Utility: These reactions require a pre-functionalized pyrazole (e.g., a bromo- or iodo-pyrazole) and a coupling partner (e.g., a boronic acid for Suzuki coupling). The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. This allows for the precise installation of a vast array of aryl, heteroaryl, and alkyl groups, which is fundamental to building structure-activity relationships (SAR).[9]

dot graph "functionalization_strategies" { layout="dot"; node [shape="egg", style="filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

} केंदot Key strategies for pyrazole functionalization.

Experimental Protocols: A Self-Validating System

Scientific integrity demands that protocols are not merely recipes but self-validating systems. This includes in-process checks and final characterization to ensure the identity and purity of the target compound.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via Knorr Condensation

This protocol describes a representative synthesis using an ethyl acetoacetate derivative and a substituted hydrazine.

-

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL per mmol of ester).

-

Add the substituted phenylhydrazine hydrochloride (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

-

Step 2: Thermal Condensation

-

Step 3: In-Process Validation (TLC)

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

-

Visualize spots under UV light. The disappearance of the starting materials and the appearance of a new, single major product spot indicates reaction completion.

-

-

Step 4: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water and stir. The product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

-

-

Step 5: Final Characterization (Trustworthiness)

-

Mass Spectrometry (MS): Confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and ensure high purity by observing the characteristic chemical shifts and integration patterns of the pyrazole protons and carbons.

-

Melting Point: Compare the observed melting point with literature values, if available, as an indicator of purity.

-

Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol details the functionalization of a bromo-pyrazole with a boronic acid.

-

Step 1: Reagent Preparation

-

In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the bromo-pyrazole (1.0 eq), arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

-

Step 2: Reaction Execution

-

Add a degassed solvent mixture (e.g., Dioxane/Water, 4:1).

-

Heat the mixture to 90-100°C for 8-16 hours.

-

Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The base is required for the transmetalation step of the catalytic cycle.

-

-

Step 3: Validation and Purification

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the bromo-pyrazole.[26]

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.[26]

-

-

Step 4: Final Characterization

-

Confirm the structure and purity of the coupled product using MS and NMR spectroscopy as described above.

-

Structure-Activity Relationships (SAR): A Case Study

The ultimate goal of exploring chemical space is to understand how structural modifications influence biological activity. The development of pyrazole-based cannabinoid receptor antagonists provides an excellent example.[27]

| Position 1 (R1) | Position 3 (R3) | Position 5 (R5) | CB1 Receptor Activity |

| 2,4-Dichlorophenyl | Piperidinyl Carboxamide | p-Iodophenyl | Potent Antagonist[27] |

| Phenyl | Piperidinyl Carboxamide | p-Iodophenyl | Reduced Potency |

| 2,4-Dichlorophenyl | Acetamide | p-Iodophenyl | Reduced Potency |

| 2,4-Dichlorophenyl | Piperidinyl Carboxamide | Phenyl | Reduced Potency |

Table 1: SAR summary for pyrazole-based cannabinoid CB1 receptor antagonists. Data synthesized from literature findings.[27]

Analysis of Causality:

-

R1 Position: Studies revealed that a 2,4-dichlorophenyl group at the N-1 position was critical for potent antagonistic activity.[27] This suggests a specific steric and electronic interaction within a hydrophobic pocket of the CB1 receptor.

-

R3 Position: A carboxamide group, particularly a piperidinyl carboxamide, at the C-3 position was found to be optimal, likely forming a key hydrogen bond interaction with the receptor.[27]

-

R5 Position: A para-substituted phenyl ring at the C-5 position was required, with a p-iodophenyl group yielding the most potent compound.[27] This highlights the importance of a specific halogen-bonding or hydrophobic interaction in the binding site.

This systematic exploration demonstrates how functionalization at each position of the pyrazole core directly impacts biological activity, guiding the rational design of more potent and selective ligands.[9]

Future Directions

The exploration of the pyrazole chemical space is far from complete. Future efforts will likely focus on:

-

Novel C-H Functionalization: Developing new catalytic systems for previously challenging C-H functionalizations, including C-4 selective reactions.

-

Photoredox Catalysis: Harnessing the power of visible light to forge new bonds under exceptionally mild conditions.[2]

-

Fluorinated Pyrazoles: Systematically exploring the introduction of fluorine atoms or fluoroalkyl groups to modulate metabolic stability and binding affinity.[28]

-

Computational Chemistry: Integrating in silico screening and molecular docking to more effectively predict promising functionalization strategies before embarking on extensive synthesis.

By combining time-tested synthetic strategies with modern catalytic innovations, researchers are well-equipped to continue unlocking the immense therapeutic potential held within the functionalized pyrazole scaffold.

References

- Knorr pyrazole synthesis | PPTX - Slideshare.

- Knorr pyrazole synthesis - Name-Reaction.com.

- Knorr Pyrazole Synthesis - J&K Scientific LLC.

- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed.

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Paal-Knorr Synthesis - Alfa Chemistry.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole synthesis - Organic Chemistry Portal.

- Current status of pyrazole and its biological activities - PMC.

- Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews.

- Transition-metal-catalyzed C–H functionaliz

- Examples of pyrazole core structure containing FDA approved anti-cancer drugs.

- Direct C–H Alkenylation of Functionalized Pyrazoles | The Journal of Organic Chemistry.

- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.

- Paal–Knorr synthesis - Wikipedia.

- Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacet

- Transition-metal-catalyzed C-H functionaliz

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC.

- Fluorinated Pyrazoles: From Synthesis to Applic

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF - ResearchG

- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT.

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH.

- CN110483400A - A kind of preparation method of pyrazole derivatives - Google P

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. knorr pyrazole synthesis | PPTX [slideshare.net]

- 12. name-reaction.com [name-reaction.com]

- 13. jk-sci.com [jk-sci.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 19. Pyrazole synthesis [organic-chemistry.org]

- 20. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]

- 22. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 26. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Technical Monograph: (3-Cyclopropyl-1H-pyrazol-5-yl)methanol

Core Scaffold Analysis & Application Guide

Executive Summary: The Pharmacophore Scaffold

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol (CAS: 1518501-48-8) represents a high-value "fragment-like" scaffold in modern drug discovery. Unlike simple alkyl-pyrazoles, the incorporation of the cyclopropyl ring confers unique metabolic stability and conformational rigidity, while the hydroxymethyl group serves as a versatile synthetic handle for further diversification (e.g., conversion to halides, aldehydes, or ethers).

This guide dissects the molecular architecture, validated synthesis protocols, and critical quality attributes (CQAs) required for utilizing this scaffold in kinase inhibitor design and fragment-based drug discovery (FBDD).

Physicochemical Profile

The following data constitutes the "Identity Card" for the molecule. In fragment-based screens, strict adherence to these parameters ensures the compound remains within the "Rule of Three" compliant space.

Table 1: Core Molecular Specifications

| Property | Value | Technical Note |

| Molecular Weight | 138.17 g/mol | Ideal for FBDD (MW < 300). |

| Molecular Formula | C₇H₁₀N₂O | High N/C ratio suggests good solubility. |

| CAS Registry Number | 1518501-48-8 | Primary identifier.[1] |

| Exact Mass | 138.079 g/mol | Monoisotopic mass for HRMS calibration. |

| XLogP3-AA | ~1.0 | Lipophilicity is modulated by the cyclopropyl group. |

| TPSA | 48.9 Ų | < 60 Ų implies high passive membrane permeability. |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; deprotonation requires strong bases (NaH, KOtBu). |

| Tautomerism | 3- vs 5-isomer | Exists in equilibrium; N-alkylation locks the regiochemistry. |

Structural & Functional Logic

To understand why this molecule is selected in design campaigns, we must visualize its Structure-Activity Relationship (SAR) potential.

Figure 1: Functional dissection of the scaffold. The cyclopropyl group provides a metabolic "shield" compared to isopropyl analogs, reducing oxidation susceptibility while maintaining hydrophobic bulk.

Validated Synthesis Protocol

Expertise Note: Commercial sourcing is often expensive for gram-scale needs. The following protocol is a self-validating, two-step workflow derived from standard pyrazole chemistry. It prioritizes regiocontrol and purification ease.

Reaction Scheme Logic

-

Condensation: Ethyl 3-cyclopropyl-3-oxopropanoate + Hydrazine

Pyrazole Ester. -

Reduction: Pyrazole Ester + LiAlH₄

Target Alcohol.

Figure 2: Step-wise synthesis workflow with integrated Quality Control (QC) checkpoint.

Detailed Methodology

Step 1: Formation of the Pyrazole Ester

-

Reagents: Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M concentration).

-

Procedure:

-

Dissolve the beta-keto ester in absolute ethanol.

-

Add hydrazine hydrate dropwise at 0°C to control exotherm.

-

Heat to reflux for 3–5 hours.

-

Self-Validating Check: Monitor TLC (50% EtOAc/Hexane). The starting material (UV active) should disappear. A new, more polar spot (the pyrazole) will appear.

-

Concentrate in vacuo. The product often crystallizes upon cooling or trituration with diethyl ether.

-

Step 2: Reduction to Alcohol

-

Reagents: Pyrazole Ester (from Step 1), LiAlH₄ (2.0 eq), Dry THF.

-

Procedure:

-

Suspend LiAlH₄ in dry THF under Argon/Nitrogen at 0°C.

-

Add the pyrazole ester (dissolved in THF) dropwise. Caution: Gas evolution (H₂).

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

-

Filter the granular white precipitate.

-

Concentrate the filtrate to yield the crude alcohol.

-

Analytical Characterization (QC)

To ensure the integrity of the "Molecular Weight" and structure, the following signals must be verified.

1H NMR (DMSO-d₆, 400 MHz)

-

δ 12.0–12.5 ppm (br s, 1H): Pyrazole NH (Exchangeable).

-

δ 5.8–6.0 ppm (s, 1H): Pyrazole C4-H. This is the diagnostic aromatic singlet.

-

δ 5.0–5.2 ppm (t, 1H): OH proton (if dry DMSO is used).

-

δ 4.4 ppm (d, 2H): –CH₂–OH (Methylene group).

-

δ 1.8–1.9 ppm (m, 1H): Cyclopropyl CH (methine).

-

δ 0.6–0.9 ppm (m, 4H): Cyclopropyl CH₂ (distinctive high-field multiplets).

Mass Spectrometry (LC-MS)

-

Method: ESI+

-

Expected Mass: [M+H]⁺ = 139.1.

-

Fragment Pattern: Loss of H₂O ([M-18]⁺) is common in alcohols, showing a peak at ~121.

Applications in Drug Discovery

This molecule is not just a building block; it is a bioisostere .

-

Kinase Inhibition: The pyrazole NH and N: act as a donor-acceptor pair, mimicking the adenosine ring of ATP in the kinase hinge region. The cyclopropyl group fits into the hydrophobic gatekeeper pocket.

-

Metabolic Stability: Cyclopropyl groups are often used to replace ethyl or isopropyl groups to block CYP450-mediated hydroxylation while maintaining similar steric bulk [1].

-

Fragment Linking: The primary alcohol allows for conversion to a mesylate/tosylate (for nucleophilic displacement) or oxidation to an aldehyde (for reductive amination), enabling the "growing" of the fragment into a lead compound.

Safety & Handling (SDS Summary)

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.

References

-

PubChem. (2025).[1][3] Compound Summary for CID 83383735, (2-Cyclopropylpyrazol-3-yl)methanol. National Library of Medicine. [Link]

-

Lange, J. H., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of (3-cyclopropyl-1H-pyrazol-5-yl)methanol

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[1] The specific molecule, (3-cyclopropyl-1H-pyrazol-5-yl)methanol, incorporates a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity in drug candidates, and a hydroxymethyl group that provides a key site for further functionalization or hydrogen bonding interactions within a biological target. The development of efficient and scalable synthetic routes to such valuable building blocks is therefore of paramount importance to researchers in drug development. This application note details a robust and streamlined one-pot protocol for the synthesis of this compound, designed for optimal efficiency and ease of execution in a research setting.

Strategic Approach: A One-Pot Condensation and Reduction Cascade